molecular formula C14H19N3O3 B2809582 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2192745-28-9

2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2809582
M. Wt: 277.324
InChI Key: OCMPMGISAOKHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Azabicyclo[3.2.1]octane Moieties

Antonio Rumbo et al. (1996) have developed a method for the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties through cycloaddition to electron-deficient alkenes. These frameworks may allow for the conversion to a variety of natural and non-natural tropane alkaloids, indicating their importance in synthetic organic chemistry (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Active Metabolite Synthesis

Zecheng Chen et al. (2010) described the stereoselective synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's importance in the development of new therapeutic agents (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Nematicidal Activity

Jun Xu et al. (2021) explored the nematicidal activity of novel derivatives, derived from 5-HT3 receptor antagonists, against pinewood nematodes and root-knot nematodes. This indicates the potential application of such compounds in agriculture for pest control (Xu, Yang, Wang, & Song, 2021).

Potential Cholagogic or Antitumour Activity

B. Gutkowska et al. (1989) synthesized derivatives with potential cholagogic or antitumour activity, further highlighting the therapeutic potential of these compounds (Gutkowska, Baranowski, & Herold, 1989).

Therapeutic Development Scaffolds

Yvonne D. Williams et al. (2013) discussed the synthesis of methoxytropolones and furans from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, indicating their usefulness as scaffolds for therapeutic development due to known biological activity (Williams, Meck, Mohd, & Murelli, 2013).

properties

IUPAC Name

2-[2-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMPMGISAOKHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

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